molecular formula C12H15N3O B2764662 (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol CAS No. 1514454-36-4

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol

Cat. No.: B2764662
CAS No.: 1514454-36-4
M. Wt: 217.272
InChI Key: BIADZUFWLPCKIW-UHFFFAOYSA-N
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Description

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a versatile chemical compound with a unique structure that combines a pyrrolidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzimidazole moiety. One common synthetic route starts with the reaction of pyrrolidine with an appropriate benzimidazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division, thereby exerting anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position of the pyrrolidine ring.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

Uniqueness

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol stands out due to its unique combination of a pyrrolidine ring and a benzimidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIADZUFWLPCKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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